Cas no 103539-60-2 ((S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one)
103539-60-2 structure
Product Name:(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
Numéro CAS:103539-60-2
Le MF:C14H19NO
Mégawatts:217.306763887405
CID:91256
PubChem ID:13198301
Update Time:2025-11-02
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one
- (S)-2-Methyl-1-((S)-1-phenylethyl)piperidine-4-one
- (2S)-2-Methyl-1-[(1S)-1-phenylethyl]piperidin-4-one
- (S)-2-Methyl-1-((S)-1-phenylethyl)
- 4-Piperidinone, 2-methyl-1-[(1S)-1-phenylethyl]-, (2S)-
- (2R)-2-METHYL-1-[(1R)-1-PHENYLETHYL]PIPERIDIN-4-ONE
- AS-34243
- (S)-2-Methyl-1-((S)-1-phenylethyl)-piperidin-4-one
- (2S)-2-methyl-1-[(1S)-1-phenylethyl]-4-piperidinone
- XOGIRAQPVLKDBV-RYUDHWBXSA-N
- AKOS015918411
- CS-0053439
- (S)-2-Methyl-1-((S)-1-phenylethyl) piperidin-4-one
- (S)-2-Methyl-1-[(S)-1-Phenylethyl]piperidin-4-One
- SCHEMBL4499500
- (S)-2-methyl-1-((S)-1-phenyl-ethyl)-piperidin-4-one
- 103539-60-2
- 89467-36-7
- AKOS015840259
- DTXSID50908461
- A861175
- DB-078424
-
- Piscine à noyau: 1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1
- La clé Inchi: XOGIRAQPVLKDBV-RYUDHWBXSA-N
- Sourire: O=C1CCN([C@@H](C)C2C=CC=CC=2)[C@@H](C)C1
Propriétés calculées
- Qualité précise: 217.14677
- Masse isotopique unique: 217.146664230g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 2
- Complexité: 245
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2
- Surface topologique des pôles: 20.3Ų
Propriétés expérimentales
- Dense: 1.037
- Point d'ébullition: 319.118 °C at 760 mmHg
- Point d'éclair: 137.366 °C
- Indice de réfraction: 1.535
- Le PSA: 20.31
- Le LogP: 2.73890
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Informations de sécurité
- Niveau de danger:IRRITANT
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180684-1g |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 1g |
$520 | 2021-08-05 | |
| Fluorochem | 043028-1g |
S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 98% | 1g |
£259.00 | 2022-03-01 | |
| Fluorochem | 043028-5g |
S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 98% | 5g |
£765.00 | 2022-03-01 | |
| Fluorochem | 043028-10g |
S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 98% | 10g |
£1316.00 | 2022-03-01 | |
| Chemenu | CM180684-1g |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 1g |
$760 | 2023-01-13 | |
| Alichem | A129005023-1g |
(R)-2-Methyl-1-((R)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 1g |
$565.76 | 2023-09-04 | |
| Chemenu | CM180684-100mg |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 100mg |
$207 | 2023-01-13 | |
| Chemenu | CM180684-250mg |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one |
103539-60-2 | 95% | 250mg |
$346 | 2023-01-13 |
(S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one Littérature connexe
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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